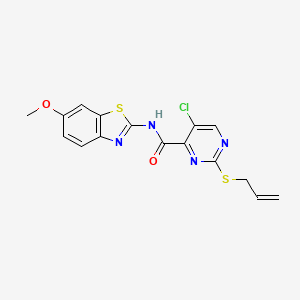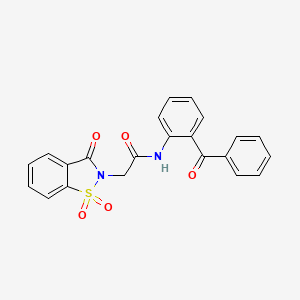![molecular formula C20H20ClN3O4 B11378460 2-(4-chloro-3-methylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11378460.png)
2-(4-chloro-3-methylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic organic compound with the molecular formula CHClNO. It belongs to the class of acetamides and contains both aromatic and heterocyclic moieties.
Structure: The compound consists of a chlorinated phenoxy group, an oxadiazole ring, and an acetamide functional group. The chloro and methyl substituents on the phenoxy ring contribute to its chemical properties.
Preparation Methods
Synthetic Routes: Although specific literature on this compound is scarce, we can propose a synthetic route. One possible method involves the reaction of 2-(4-chloro-3-methylphenoxy)acetic acid with 4-(4-propoxyphenyl)-1,2,5-oxadiazole-3-amine. The amide formation occurs through condensation of the carboxylic acid and amine groups.
Reaction Conditions: These reactions likely require appropriate solvents, catalysts, and temperature control.
Industrial Production:
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including
Common Reagents and Conditions: Reagents like bases, acids, and transition metal catalysts may be involved.
Major Products: The primary products would be derivatives of the starting compound, such as amides or substituted phenoxy derivatives.
Scientific Research Applications
Biology: Investigating its biological activity, toxicity, and interactions with cellular components.
Medicine: Assessing its pharmacological properties, potential as a drug candidate, or use in drug delivery systems.
Industry: Possible applications in agrochemicals, polymers, or specialty chemicals.
Mechanism of Action
Targets: The compound’s mechanism of action likely involves interactions with specific proteins, enzymes, or receptors.
Pathways: It may modulate cellular pathways related to inflammation, cell signaling, or metabolism.
Comparison with Similar Compounds
Uniqueness: Its combination of phenoxy, oxadiazole, and acetamide functionalities sets it apart.
Similar Compounds: While direct analogs are scarce, related compounds include 3-(2-chloro-4-methylphenoxy)propane-1-amine and 4-chloro-2-methylphenoxyacetic acid.
Remember that further research and experimental validation are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C20H20ClN3O4 |
|---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C20H20ClN3O4/c1-3-10-26-15-6-4-14(5-7-15)19-20(24-28-23-19)22-18(25)12-27-16-8-9-17(21)13(2)11-16/h4-9,11H,3,10,12H2,1-2H3,(H,22,24,25) |
InChI Key |
DPWDETBQYNYCLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B11378379.png)
![N-Benzyl-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide](/img/structure/B11378383.png)
![5-chloro-N-(2,4-dimethylphenyl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11378391.png)
![N-[4-(difluoromethoxy)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11378393.png)
![5,7-diethyl-1',5'-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B11378399.png)

![2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11378407.png)


![5-chloro-N-(4-methoxybenzyl)-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11378422.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide](/img/structure/B11378427.png)
![N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11378437.png)
![Diethyl 3-methyl-5-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B11378439.png)
